molecular formula C15H19N3O3S B2817062 3,5-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 510735-80-5

3,5-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2817062
CAS No.: 510735-80-5
M. Wt: 321.4
InChI Key: LFHPZXGAKBLCRH-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is a benzamide derivative featuring a 1,3,4-thiadiazole core substituted with a 2-methylpropyl group at position 5 and a 3,5-dimethoxybenzamide moiety at position 2. Its molecular formula is C₁₅H₁₉N₃O₃S, with a molecular weight of 321.4 g/mol ().

Properties

IUPAC Name

3,5-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-9(2)5-13-17-18-15(22-13)16-14(19)10-6-11(20-3)8-12(7-10)21-4/h6-9H,5H2,1-4H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHPZXGAKBLCRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Some benzamides have been shown to exhibit antioxidant activity, free radical scavenging, and metal chelating activity. These activities suggest that the compound might interact with its targets by neutralizing harmful free radicals or chelating metal ions, which can lead to various biochemical changes.

Biochemical Pathways

Given the antioxidant and metal chelating activities of some benzamides, it can be inferred that the compound might influence pathways related to oxidative stress and metal ion homeostasis.

Result of Action

Based on the reported activities of some benzamides, it can be speculated that the compound might exert protective effects against oxidative stress and potentially inhibit the growth of certain bacteria.

Biological Activity

3,5-Dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic compound that belongs to the benzamide family and is characterized by the presence of a thiadiazole ring. This unique structure has garnered attention for its potential biological activities, particularly in medicinal chemistry and pest control.

Chemical Structure and Properties

The molecular formula for the compound is C15H19N3O3SC_{15}H_{19}N_{3}O_{3}S. Its structure features a benzamide moiety linked to a thiadiazole ring, which enhances its reactivity and biological activity. The methoxy groups at positions 3 and 5 of the benzene ring are crucial for its biological interactions.

Property Value
Molecular Weight319.39 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
LogP2.5

Synthesis

The synthesis of this compound typically involves several key steps:

  • Starting Materials : 3,5-dimethoxybenzoic acid and appropriate amine derivatives.
  • Reagents : Triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent.
  • Reaction Conditions : Controlled temperature and pH to ensure high yields and purity.

Insecticidal Properties

Research indicates that this compound exhibits significant insecticidal activity against mosquito larvae. The mechanism is thought to involve disruption of neural function, although specific pathways remain to be fully elucidated.

Anticancer Activity

Recent studies have explored the compound's potential as an anticancer agent. For instance, derivatives of thiadiazole compounds have shown promising results in inhibiting cancer cell proliferation. A study on similar compounds demonstrated their effectiveness against breast cancer cell lines (MCF-7 and SK-BR-3), indicating that modifications in the structure could enhance their potency against specific cancer targets .

The biological activity of this compound may be attributed to its interaction with specific enzymes or receptors involved in cellular signaling pathways. The methoxy and thiadiazole groups are believed to play critical roles in enhancing binding affinity and selectivity towards these targets.

Case Studies

  • Insecticidal Efficacy : A study conducted on mosquito larvae revealed that the compound significantly reduced larval survival rates compared to control groups, suggesting its potential as a biopesticide.
  • Antitumor Activity : In vitro assays showed that certain derivatives exhibited high anti-proliferative effects against cancer cells while sparing healthy cells, highlighting their therapeutic potential with reduced side effects .

Comparison with Similar Compounds

Table 1: Structural and Spectral Properties of Selected Benzamide-Thiadiazole Derivatives

Compound Name Substituents (Benzamide/Thiadiazole) Molecular Weight (g/mol) Key Spectral Data (1H NMR, IR)
3,5-Dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide 3,5-OCH₃; 2-methylpropyl 321.4 Not explicitly reported (inference: C=O stretch ~1680 cm⁻¹; OCH₃ δ ~3.8 ppm)
3-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4b) 3-Cl; pyridinyl ~315.8 1H NMR: Pyridinyl protons δ 7.2–8.6 ppm; IR: N-H ~3300 cm⁻¹
4-Fluoro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4f) 4-F; pyridinyl ~314.3 1H NMR: Fluorobenzene δ 7.1–7.9 ppm; IR: C=O ~1675 cm⁻¹
2-Methoxy-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4g) 2-OCH₃; pyridinyl ~326.4 1H NMR: OCH₃ δ ~3.9 ppm; IR: C-O stretch ~1250 cm⁻¹

Key Observations :

  • Substituent Effects : The 3,5-dimethoxy substitution on the benzamide ring in the target compound introduces strong electron-donating effects, contrasting with halogenated analogs (e.g., 4b, 4f) that exhibit electron-withdrawing properties. This difference may influence electronic distribution and binding interactions.

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